3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-chlorophenyl)urea
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Overview
Description
3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2-chlorophenyl)urea is a compound that features a unique structure combining a bithiophene moiety with a chlorophenyl urea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2-chlorophenyl)urea typically involves the following steps:
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Formation of the Bithiophene Moiety: : The bithiophene unit can be synthesized through the coupling of thiophene derivatives. Common methods include the Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst .
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Attachment of the Chlorophenyl Group: : The chlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a chlorophenyl isocyanate with the bithiophene derivative to form the desired urea linkage .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. This method can optimize reaction conditions and minimize waste, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2-chlorophenyl)urea can undergo various chemical reactions, including:
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Oxidation: : The bithiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .
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Reduction: : The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine derivatives .
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Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted urea derivatives
Scientific Research Applications
3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2-chlorophenyl)urea has several scientific research applications:
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Organic Electronics: : The compound’s bithiophene moiety makes it suitable for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its excellent electronic properties .
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Pharmaceuticals: : The urea linkage in the compound can interact with various biological targets, making it a potential candidate for drug development, particularly as kinase inhibitors .
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Materials Science: : The compound can be used in the development of advanced materials, such as conjugated polymers, which have applications in sensors and nanotechnology .
Mechanism of Action
The mechanism of action of 3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2-chlorophenyl)urea involves its interaction with specific molecular targets. In the context of pharmaceuticals, the compound can act as a kinase inhibitor by binding to the active site of the kinase enzyme, thereby blocking its activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene Derivatives: These compounds share the bithiophene core but differ in their substituents, which can significantly alter their electronic and chemical properties.
Chlorophenyl Urea Derivatives: Compounds with similar urea linkages but different aromatic substituents can exhibit varying biological activities and chemical reactivity.
Uniqueness
3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(2-chlorophenyl)urea is unique due to the combination of the bithiophene moiety and the chlorophenyl urea group. This unique structure imparts distinct electronic properties and potential biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c17-14-3-1-2-4-15(14)19-16(20)18-8-13-7-12(10-22-13)11-5-6-21-9-11/h1-7,9-10H,8H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKRUXNMEJOWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC(=CS2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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